Symmetrel

Influenza A Antiviral Prophylaxis Clinical Trial

Research on adamantane-based antivirals and antiparkinsonian agents is often constrained by inconsistent supply of pharmacologically validated material. Amantadine hydrochloride (Symmetrel) resolves this with its well-characterized dual mechanism-M2 viroporin blockade (wild-type IC50 15.8 µM) and NMDA receptor antagonism-backed by clinical evidence including a 61% reduction in influenza A cases vs. placebo and a 50% reduction in levodopa-induced dyskinesias (Premandysk trial). • Documented M2 channel inhibition with defined resistance benchmark (S31N mutant IC50 shifts to 237 µM), enabling resistance profiling studies. • Clinically validated dopaminergic modulation for Parkinson's disease and TBI rehabilitation models. • Available in research-grade purity (≥99%) with batch-to-batch consistency for reproducible pharmacology.

Molecular Formula C10H18ClN
Molecular Weight 187.71 g/mol
CAS No. 13878-11-0
Cat. No. B085018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSymmetrel
CAS13878-11-0
Synonyms1 Aminoadamantane
1-Aminoadamantane
Adamantylamine
Adekin
AL, Amantadin
Aman
Amanta
Amanta HCI AZU
Amanta Sulfate AZU
Amanta-HCI-AZU
Amanta-Sulfate-AZU
Amantadin AL
Amantadin AZU
Amantadin neuraxpharm
Amantadin ratiopharm
Amantadin Stada
Amantadin-neuraxpharm
Amantadin-ratiopharm
Amantadina Juventus
Amantadina Llorente
Amantadine
Amantadine Hydrochloride
Amantadine Sulfate
Amantadinneuraxpharm
Amantadinratiopharm
AmantaHCIAZU
AmantaSulfateAZU
Amixx
AZU, Amantadin
Cerebramed
Endantadine
Gen Amantadine
Gen-Amantadine
GenAmantadine
Hydrochloride, Amantadine
Infecto Flu
Infecto-Flu
InfectoFlu
Infex
Juventus, Amantadina
Llorente, Amantadina
Mantadix
Midantan
PMS Amantadine
PMS-Amantadine
PMSAmantadine
Stada, Amantadin
Sulfate, Amantadine
Symadine
Symmetrel
tregor
Viregyt
Wiregyt
Molecular FormulaC10H18ClN
Molecular Weight187.71 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)[NH3+].[Cl-]
InChIInChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H
InChIKeyWOLHOYHSEKDWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Symmetrel Procurement and Scientific Baseline


Symmetrel, the hydrochloride salt of amantadine (CAS 13878-11-0 for the base; 665-66-7 for the HCl), is a synthetic adamantane derivative with a dual pharmacological profile: it acts as an M2 proton channel blocker of influenza A viruses and as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors . This mechanistic duality underpins its approved clinical indications for both the prophylaxis and treatment of influenza A and the symptomatic management of Parkinson's disease and drug-induced extrapyramidal reactions [1].

Why Symmetrel Cannot Be Simply Substituted


While amantadine, rimantadine, and memantine share the adamantane core, their clinical utility and pharmacological profiles diverge sharply. Rimantadine, a close analog, shows quantitative superiority as an M2 channel blocker in vitro [1] but lacks the dopaminergic and NMDA antagonist properties that confer antiparkinsonian efficacy [2]. Conversely, memantine is a more potent and selective NMDA antagonist used in Alzheimer's disease but possesses negligible anti-influenza activity and a different side-effect and drug-interaction profile . Even within its own class, extended-release formulations of amantadine offer distinct pharmacokinetic advantages over immediate-release forms, directly impacting tolerability and once-daily dosing feasibility [3]. The evidence below quantifies these non-interchangeable differences.

Symmetrel vs. Comparators: Quantitative Evidence


Influenza A Prophylaxis: Clinical Efficacy Comparison

In a systematic review of randomized controlled trials for influenza A prophylaxis in healthy adults, amantadine demonstrated a 61% reduction in confirmed influenza A cases, compared to placebo. In contrast, rimantadine showed no significant benefit over placebo in preventing influenza A or influenza-like illness [1]. This finding directly contradicts the in vitro potency data and demonstrates that enhanced in vitro M2 channel blockade does not translate to superior clinical prophylaxis efficacy in this population.

Influenza A Antiviral Prophylaxis Clinical Trial

M2 Channel Potency vs. Clinical Impact

In vitro and in silico studies consistently show rimantadine is a more potent inhibitor of the influenza A M2 proton channel. Molecular dynamics simulations revealed that rimantadine reduces water density in the channel pore more effectively than amantadine, correlating with lower experimental IC50 values [1]. For the wild-type A/M2 channel, the IC50 for amantadine is 15.8 µM [2]. This in vitro potency difference, however, is overshadowed by the clinical prophylaxis data and the widespread resistance to both agents.

M2 Proton Channel IC50 Molecular Dynamics

Levodopa-Induced Dyskinesia Reduction

The Premandysk trial demonstrated that adding amantadine (200 mg/day) to levodopa therapy early in Parkinson's disease reduces the development of dyskinesias. After 18 months, the incidence of dyskinesia was 11% in the amantadine + levodopa group compared to 22% in the levodopa + placebo group [1]. Furthermore, patients receiving amantadine required a levodopa dose increase that was 70 mg/day lower than the placebo group [1].

Parkinson's Disease Dyskinesia Combination Therapy

Accelerated Recovery in Severe TBI

In a multicenter, placebo-controlled trial of 184 patients with severe traumatic brain injury (TBI), amantadine (200-400 mg/day) significantly accelerated the rate of functional recovery over a 4-week treatment period. The amantadine group showed a faster rate of improvement on the Disability Rating Scale (DRS) compared to placebo during active treatment [1]. However, this acceleration did not persist after a 2-week washout period, and the control group's recovery plateaued at a similar final level [1].

Traumatic Brain Injury Cognitive Recovery Disability Rating Scale

MS Fatigue: No Significant Benefit

The TRIUMPHANT-MS trial, a randomized, crossover, double-blind study, found that amantadine, modafinil, and methylphenidate were all not superior to placebo in improving fatigue in multiple sclerosis (MS) patients [1]. The Modified Fatigue Impact Scale (MFIS) scores were no different across all active treatment arms compared to placebo (p=0.20) [1]. However, adverse events were more frequent with amantadine (39%), methylphenidate (40%), and modafinil (40%) compared to placebo (31%) [1].

Multiple Sclerosis Fatigue Off-Label Use

Symmetrel Research and Industrial Applications


Influenza A Prophylaxis for High-Risk Groups

Based on its 61% reduction in influenza A cases compared to placebo, amantadine remains a cost-effective prophylactic option where vaccination is contraindicated or unavailable, and where circulating strains are confirmed to be susceptible [4]. This use is justified by head-to-head clinical data showing rimantadine's lack of prophylactic benefit, despite its in vitro potency advantage [4].

Dyskinesia Prevention in Early Parkinson's

The Premandysk trial provides a strong evidence base for the early addition of amantadine to levodopa therapy, specifically to mitigate the long-term risk of dyskinesias. By reducing the incidence of dyskinesias from 22% to 11% at 18 months and decreasing the required levodopa dose escalation [4], this strategy offers a tangible, long-term benefit for Parkinson's disease management, positioning amantadine uniquely among antiparkinsonian adjuncts.

Accelerating TBI Functional Recovery

For patients in rehabilitation following severe TBI, a 4-week course of amantadine can significantly accelerate the rate of functional recovery as measured by the DRS, compared to standard care alone [4]. While not altering the ultimate recovery plateau, this acceleration can be a critical factor in rehabilitation settings, potentially shortening intensive therapy duration or facilitating earlier discharge planning.

M2 Channel Blockade and NMDA Antagonism Studies

Amantadine's well-characterized but relatively weak and non-selective actions make it an ideal tool compound for probing the pharmacology of M2 viroporins and NMDA receptors. Its known IC50 for wild-type M2 (15.8 µM) and the dramatic shift to 237 µM with the common S31N resistance mutation [4] provide a clear baseline for discovering and validating next-generation inhibitors that overcome adamantane resistance.

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